System xc- Inhibition Potency: Erastin vs. Sulfasalazine (SAS)
Erastin is a significantly more potent inhibitor of system xc- than sulfasalazine (SAS), the previously established benchmark inhibitor. In HT-1080 fibrosarcoma cells, erastin exhibited an IC50 of 0.20 µM (95% C.I. 0.11–0.34 µM) compared to 450 µM for SAS (95% C.I. 280–710 µM), representing a >2200-fold increase in potency. In Calu-1 lung cancer cells, the IC50 values were 0.14 µM and 460 µM, respectively [1].
| Evidence Dimension | Inhibition of system xc- function (cystine uptake) |
|---|---|
| Target Compound Data | IC50 = 0.20 µM (HT-1080); 0.14 µM (Calu-1) |
| Comparator Or Baseline | Sulfasalazine (SAS): IC50 = 450 µM (HT-1080); 460 µM (Calu-1) |
| Quantified Difference | >2200-fold more potent (HT-1080); >3200-fold more potent (Calu-1) |
| Conditions | HT-1080 and Calu-1 cells; 14C-cystine uptake assay; 24 h treatment |
Why This Matters
This order-of-magnitude potency difference dictates that sulfasalazine cannot be used as an equivalent system xc- inhibitor in ferroptosis research without risking inadequate target engagement.
- [1] Dixon, S. J., Patel, D. N., Welsch, M., et al. (2014). Pharmacological inhibition of cystine–glutamate exchange induces endoplasmic reticulum stress and ferroptosis. eLife, 3, e02523. View Source
